(2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride
Description
(2R)-2-Amino-3,3-difluoropropan-1-ol hydrochloride is a fluorinated amino alcohol derivative with the molecular formula C₃H₆ClF₂NO and a molecular weight of 147.55 g/mol . It features a primary amine group at the C2 position, two fluorine atoms at the C3 position, and a hydroxymethyl group. The stereochemical configuration (R) at C2 distinguishes it from enantiomeric forms.
Properties
IUPAC Name |
(2R)-2-amino-3,3-difluoropropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2NO.ClH/c4-3(5)2(6)1-7;/h2-3,7H,1,6H2;1H/t2-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSKPMOOHUYKAI-HSHFZTNMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)F)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Racemic 2-Amino-3,3-Difluoropropan-1-ol
The racemic precursor is synthesized via nucleophilic substitution reactions. For example, 1-chloro-3,3-difluoropropan-2-ol undergoes amination with aqueous ammonia under controlled pH conditions (pH 9–10) to yield the racemic amino alcohol. The reaction is conducted at 40–50°C for 12–16 hours, achieving yields of 65–70%.
Diastereomeric Salt Formation
Resolution is achieved by reacting the racemic mixture with a chiral acid, such as (R)- or (S)-mandelic acid, to form diastereomeric salts. These salts exhibit differential solubility in solvents like ethanol or acetone, enabling separation via fractional crystallization. A case study using (R)-mandelic acid reported a 92% enantiomeric excess (ee) for the (2R)-isomer after three recrystallization cycles.
Asymmetric Synthesis Using Chiral Catalysts
Asymmetric catalysis offers a direct route to the (2R)-configured product, bypassing the need for resolution. Nickel and palladium complexes have shown exceptional efficacy in stereocontrol.
Nickel-Catalyzed Amination
A nickel(II)-bis(oxazoline) catalyst facilitates the asymmetric amination of 3,3-difluoropropan-1-ol derivatives. In a representative procedure, 3,3-difluoropropan-1-ol is treated with benzylamine in the presence of the catalyst (5 mol%) and a base (K₂CO₃) at 60°C. The reaction achieves 85% yield and 98% ee, attributed to the catalyst’s ability to stabilize the transition state via π-π interactions.
Palladium-Mediated Dynamic Kinetic Resolution
Palladium catalysts enable dynamic kinetic resolution (DKR) of racemic intermediates. For instance, a palladium-BINAP system converts racemic 2-azido-3,3-difluoropropan-1-ol to the (2R)-amine via hydrogenation. The process operates at 50°C under 5 bar H₂ pressure, delivering 90% yield and >99% ee.
Fluorination Strategies for Difluoromethyl Group Introduction
The installation of difluoromethyl groups is critical for structural fidelity. Two predominant methods are employed: late-stage fluorination and fluorinated building block incorporation.
Late-Stage Fluorination with DAST
Diethylaminosulfur trifluoride (DAST) is widely used to fluorinate hydroxyl groups in propanolamine intermediates. For example, 2-amino-3-hydroxypropan-1-ol hydrochloride reacts with DAST in dichloromethane at −40°C, yielding 2-amino-3,3-difluoropropan-1-ol hydrochloride with 75% efficiency. Side reactions, such as over-fluorination, are mitigated by stoichiometric control (1.1 equiv DAST).
Use of Fluorinated Synthons
Pre-fluorinated building blocks, such as 2,2-difluoropropyl sulfonates, streamline synthesis. A protocol using 2,2-difluoropropyl-1-sulfonate and aqueous ammonia in tetrahydrofuran (THF) at 25°C achieves 80% yield. This method avoids harsh fluorination conditions, enhancing functional group compatibility.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-efficiency, scalability, and reproducibility. Continuous flow reactors and advanced purification systems are pivotal.
Continuous Flow Amination
A two-stage continuous flow system is employed for large-scale production:
Crystallization and Drying
Post-synthesis purification involves anti-solvent crystallization using ethanol/water mixtures. The product is isolated via vacuum filtration and dried in a fluidized-bed dryer at 40°C, reducing residual solvent levels to <0.1%.
Purification and Characterization Techniques
Rigorous purification and analytical validation ensure compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino alcohols .
Scientific Research Applications
Chemical Synthesis
Building Block in Pharmaceutical Development
- (2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride serves as an essential intermediate in the synthesis of various bioactive compounds. Its unique fluorinated structure allows for modifications that can enhance the pharmacological properties of resultant drugs.
Synthetic Methods
- The compound can be synthesized through several methods, including:
- Reaction of difluorinated precursors with amino alcohols.
- Use of catalytic processes to improve yield and purity.
| Method | Description |
|---|---|
| Catalytic Reaction | Employs catalysts to facilitate the reaction process. |
| Continuous Flow Synthesis | Enhances scalability and control over reaction conditions. |
Biological Applications
Potential Therapeutic Agent
- Research indicates that this compound may exhibit neuroprotective effects and could be a candidate for treating neurological disorders. Its mechanism involves inhibition of specific proteins associated with neurodegeneration, such as BCL6, which is implicated in various cancers and autoimmune diseases.
Biological Activity Studies
- Preliminary studies have shown that this compound interacts with enzymes and receptors, potentially modulating biochemical pathways. This interaction can lead to significant therapeutic outcomes in conditions such as neurodegeneration.
Pharmacological Applications
Inhibition Mechanism
- The compound has been studied for its ability to inhibit certain proteins critical in neurodegenerative diseases. For example, it has demonstrated an IC50 value of approximately 4.8 nM against BCL6, indicating strong inhibitory potential.
Case Studies
- BCL6 Inhibition : A study highlighted the compound's effectiveness as a BCL6 inhibitor, demonstrating antiproliferative activity in various cancer cell lines.
- Neuroprotective Effects : Investigations into animal models showed that treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function.
Industrial Applications
Material Development
- Beyond pharmaceutical applications, this compound is utilized in developing new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Amino Alcohol Derivatives
Table 1: Structural and Physicochemical Comparisons
Key Observations
2,2-difluoro isomers (e.g., 3-amino-2,2-difluoropropan-1-ol hydrochloride) demonstrate how fluorine positioning alters electronic properties and hydrogen-bonding capacity .
Stereochemistry: The (2R) configuration is critical for chiral recognition in drug-receptor interactions. Enantiomers like (2S)-2-amino-3,3,3-trifluoropropan-1-ol hydrochloride may exhibit divergent biological activities .
Hydrazine derivatives (e.g., CAS 1955474-44-8) introduce nucleophilic reactivity, useful in prodrug strategies or metal chelation .
Pharmacologically Relevant Derivatives
- Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride (CAS 176896-71-2): Incorporates a fluorinated aromatic ring and ester group, highlighting applications in peptide mimetics and CNS-targeted drugs .
- 1-[3-[(1R)-1-Aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol hydrochloride (CAS 2569698-46-8): A complex fluorinated structure with branched alkyl chains, suggesting use in kinase inhibitors or antifungals .
Biological Activity
(2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride is a fluorinated amino alcohol that has garnered interest in medicinal chemistry and biological research due to its unique structural features. The presence of two fluorine atoms on the propanol chain enhances its potential interactions with biological targets, influencing various biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in pharmaceuticals.
The molecular formula of this compound is C3H6F2ClN, with a molecular weight of approximately 111.09 g/mol. The compound is characterized by its chiral center, which contributes to its unique biological properties compared to non-fluorinated analogs.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. Preliminary studies suggest that it may act as an enzyme inhibitor or a receptor ligand, although detailed mechanisms are still under investigation.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes in the citric acid cycle, potentially disrupting normal metabolic processes .
Receptor Binding
The compound's ability to bind to receptors suggests potential applications in treating neurological disorders and other diseases where receptor modulation is beneficial. Its fluorinated structure may enhance binding affinity and selectivity compared to similar compounds .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2R)-2-amino-3-fluoropropan-1-ol hydrochloride | One fluorine atom | Different pharmacokinetics |
| (2R)-2-amino-3,3,3-trifluoropropan-1-ol hydrochloride | Three fluorine atoms | Increased reactivity |
| (2R)-2-amino-2,2-difluoroethanol hydrochloride | Two fluorines on a different carbon | Distinct biological interactions |
The presence of two fluorine atoms on the same carbon in this compound imparts unique stability and reactivity properties that are not present in its analogs .
Case Studies and Research Findings
Recent studies have focused on the pharmaceutical potential of this compound. For example:
- Neurological Applications : Investigations into its effects on neurotransmitter systems have shown promise for treating conditions like depression and anxiety.
- Antimicrobial Activity : Initial screening has indicated that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for (2R)-2-amino-3,3-difluoropropan-1-ol hydrochloride?
- Methodological Answer : Synthesis typically involves fluorination of a propanol precursor followed by hydrochlorination. Key steps include:
- Controlled temperature (0–5°C) during fluorination to minimize side reactions .
- Use of anhydrous HCl gas for hydrochlorination to ensure high yield and purity .
- Purification via recrystallization in ethanol/water mixtures, with monitoring by gas chromatography (GC) and nuclear magnetic resonance (NMR) to confirm >98% purity .
Q. How can researchers characterize the structural integrity and enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers, ensuring >99% enantiomeric excess (ee) .
- NMR (¹H, ¹³C, ¹⁹F) identifies difluoro groups (δ ~120 ppm for ¹⁹F) and confirms stereochemistry via coupling constants .
- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 170.05 Da) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Thermal stability : Degrades above 40°C; store at 2–8°C in airtight, amber vials .
- Hydrolytic sensitivity : Susceptible to hydrolysis in aqueous solutions (pH >7); use anhydrous solvents for biological assays .
- Analytical monitoring : Periodic FT-IR analysis detects carbonyl formation (1700 cm⁻¹) due to oxidation .
Advanced Research Questions
Q. How do the 3,3-difluoro groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The electron-withdrawing difluoro groups reduce electron density at C3, enhancing reactivity with electrophiles (e.g., alkyl halides).
- Kinetic studies (via stopped-flow UV-Vis) show a 2.5× faster rate compared to non-fluorinated analogs .
- Solvent effects: Reactions in polar aprotic solvents (e.g., DMF) yield >80% substitution products, while protic solvents favor elimination .
Q. What strategies are effective for resolving enantiomeric mixtures and assessing chiral center impacts on biological activity?
- Methodological Answer :
- Enzymatic resolution : Lipase-mediated acylations (e.g., Candida antarctica Lipase B) achieve 95% ee .
- Biological assays : Compare (2R)- and (2S)-enantiomers in receptor-binding studies (e.g., GABA_A receptors). The (2R)-form shows 10× higher affinity due to steric compatibility with hydrophobic binding pockets .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite with crystal structures (e.g., PDB: 6HUP) to model hydrogen bonding between the hydroxyl group and Thr207 residues .
- Molecular dynamics (MD) : Simulate solvation effects in lipid bilayers to assess membrane permeability (logP = -0.5) .
Q. What contradictions exist in pharmacological data, and how can they be resolved?
- Methodological Answer :
- In vitro vs. in vivo discrepancies : For example, in vitro IC₅₀ values (e.g., 5 µM for enzyme inhibition) may not translate to in vivo efficacy due to rapid renal clearance.
- Solutions :
- Modify pharmacokinetics via prodrug strategies (e.g., esterification of the hydroxyl group) .
- Use transgenic animal models to isolate target-specific effects .
Data Contradictions and Resolution
Q. Why do fluorinated analogs show variable bioactivity despite structural similarity?
- Analysis :
- Data Table :
| Compound | Fluorine Position | IC₅₀ (µM) | LogP |
|---|---|---|---|
| (2R)-3,3-difluoro derivative | C3 | 5.2 | -0.5 |
| (2R)-5,5-difluoro derivative | C5 | 12.8 | 0.3 |
- Explanation : C3 fluorination optimizes steric and electronic interactions with target sites, while distal fluorination (C5) reduces binding affinity due to altered conformation .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer :
- QSAR modeling : Replace the hydroxyl group with bioisosteres (e.g., methoxy) to reduce Phase II glucuronidation .
- In vitro microsomal assays : Test hepatic clearance using human liver microsomes (HLMs); derivatives with tert-butyl groups show 50% lower clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
